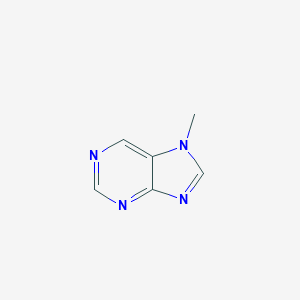

7-methyl-7H-purine

Beschreibung

Contextualization within Purine (B94841) Chemistry and Biological Systems

7-Methyl-7H-purine is a derivative of purine, a heterocyclic aromatic organic compound fundamental to all life forms. Purines, along with pyrimidines, are the building blocks of nucleic acids, deoxyribonucleic acid (DNA) and ribonucleic acid (RNA). The parent purine structure consists of a pyrimidine (B1678525) ring fused to an imidazole (B134444) ring. In 7-methyl-7H-purine, a methyl group is attached to the nitrogen atom at the 7th position of the purine ring. This methylation significantly influences the compound's chemical and physical properties compared to the parent purine.

In biological systems, purine derivatives are integral to a vast array of processes. They are essential for the synthesis of DNA and RNA, and they play a central role in energy metabolism as components of adenosine (B11128) triphosphate (ATP). ontosight.ai Furthermore, they are key constituents of various coenzymes. ontosight.ai The methylation of purines, a common biological modification, can affect their interactions with enzymes and receptors. The "7H" designation in 7-methyl-7H-purine indicates that the hydrogen atom is attached to the nitrogen at the 7th position of the purine ring, a tautomeric form that can be stabilized by the N7-methyl group. vulcanchem.com This structural feature is significant as the 7H-tautomer is known to exist in the solid state for purines.

Overview of Key Research Trajectories

Research involving 7-methyl-7H-purine and its derivatives spans several key areas, primarily driven by its potential applications in medicinal chemistry and biochemistry. The purine scaffold is a common feature in drug discovery, and modifications to this structure, such as methylation, can alter its biological activity. ontosight.ai

A significant research trajectory focuses on the synthesis of various 7-methyl-7H-purine derivatives and the investigation of their chemical reactivity. For instance, halogenated derivatives like 6-bromo-7-methyl-7H-purine and 6-iodo-7-methyl-7H-purine serve as versatile building blocks for creating more complex molecules through reactions like nucleophilic substitutions and palladium-catalyzed couplings. The 7-methyl group in these compounds plays a crucial role by "locking" the purine into the 7H-tautomer, which in turn directs the reactivity to other positions on the purine ring.

Another major area of investigation is the biological activity of 7-methyl-7H-purine analogs. Researchers have explored their potential as anticancer agents, with some derivatives showing inhibitory activity against key signaling proteins like the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). Additionally, these compounds have been studied for their interactions with purinergic receptors and enzymes involved in purine metabolism. The unique structural features of 7-methyl-7H-purine derivatives also make them valuable tools for studying biological processes, such as their use in the development of radiotracers for positron emission tomography (PET) and as probes to understand RNA base pairing interactions. oup.com

Interactive Data Table: Properties of 7-Methyl-7H-Purine Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Research Application |

| 2,6-Dichloro-7-methyl-7H-purine | C6H4Cl2N4 | 203.03 | Biochemical for proteomics research. scbt.com |

| 6-Bromo-7-methyl-7H-purine | C6H5BrN4 | 213.03 | Anticancer research, radiotracer development. |

| 6-Iodo-7-methyl-7H-purine | C6H5IN4 | - | Building block for synthesis of complex purine derivatives. |

| 6-Fluoro-7-methyl-7H-purine | C7H8FN5 | 169.17 | Analog of nucleobases, enzyme inhibition studies. smolecule.com |

| 6-Methoxy-7-methyl-7H-purine | C7H8N4O | 164.17 | Kinase inhibitor development. vulcanchem.com |

| 2-amino-7-methyl-7H-purin-6-ol (7-methylguanine) | C6H7N5O | 165.153 | A modification of guanine (B1146940). hoffmanlab.org |

Structure

3D Structure

Eigenschaften

IUPAC Name |

7-methylpurine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4/c1-10-4-9-6-5(10)2-7-3-8-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRAYVESVMOMOEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=NC=NC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40171425 | |

| Record name | 7H-Purine, 7-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40171425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18346-04-8 | |

| Record name | 7H-Purine, 7-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018346048 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7H-Purine, 7-methyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99400 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7H-Purine, 7-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40171425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Regioselectivity Studies of 7 Methyl 7h Purine Derivatives

Strategies for N7-Methylation of Purine (B94841) Scaffolds

The selective introduction of a methyl group at the N7 position of the purine ring is a significant challenge in synthetic chemistry. The purine nucleus possesses multiple nucleophilic nitrogen atoms, often leading to a mixture of N7 and N9-alkylated isomers. nih.govub.edu

Conventional Alkylation Approaches with Methylating Agents

Traditional methods for the synthesis of 7-methyl-7H-purine derivatives involve the direct alkylation of a purine scaffold with a methylating agent. Common methylating agents include methyl iodide (CH₃I) and methyl triflate (CH₃OTf). These reactions are typically performed in the presence of a base, such as potassium carbonate (K₂CO₃), in polar aprotic solvents like dimethylformamide (DMF) or acetone.

However, these conventional approaches often suffer from poor regioselectivity, yielding a mixture of N7 and N9 isomers. nih.gov For instance, the reaction of 6-bromo-7H-purine with methyl iodide in DMF at elevated temperatures results in a low yield of the desired N7-methylated product. This lack of selectivity is attributed to the comparable nucleophilicity of the N7 and N9 positions under these reaction conditions. The thermodynamically more stable N9 regioisomer is often the predominant product. nih.gov

Influence of Solvent Systems on N7-Selectivity

The choice of solvent plays a crucial role in directing the regioselectivity of purine methylation. Studies have shown that less polar solvents can significantly enhance N7-selectivity. For example, using solvents like tetrahydrofuran (B95107) (THF), 2-methyltetrahydrofuran (B130290) (2-MeTHF), and ethyl acetate (B1210297) (AcOEt) has been shown to improve the N7/N9 isomer ratio.

The effect of the solvent is linked to its ability to solvate the purine anion and influence the tautomeric equilibrium between the N7H and N9H forms. mdpi.com In polar solvents, the N9H tautomer is generally more stable, leading to preferential N9-alkylation. mdpi.com Conversely, less polar solvents can shift the equilibrium to favor the N7H tautomer, thereby promoting N7-methylation. Temperature is also a critical factor, with higher temperatures often required to achieve reasonable reaction rates and conversions in less polar solvent systems.

Table 1: Effect of Solvent and Temperature on N7/N9 Selectivity in the Methylation of 6-bromo-7H-purine

| Solvent | Temperature (°C) | N7/N9 Ratio |

|---|---|---|

| DMF | 100 | 1:1 |

| Acetone | Reflux | Favors N9 |

| THF | 140-180 | 2:1 |

| 2-MeTHF | 140-180 | 2:1 |

| AcOEt | 140-180 | 2:1 |

This table is generated based on findings reported in the literature.

Base-Mediated Alkylation Methodologies (e.g., TMP·MgCl)

To overcome the regioselectivity challenges of conventional methods, stronger, non-nucleophilic bases have been employed. A significant breakthrough was the use of 2,2,6,6-tetramethylpiperidyl magnesium chloride (TMP·MgCl). researchgate.net This Hauser base has been shown to direct methylation almost exclusively to the N7 position.

The mechanism behind this high regioselectivity is believed to involve the coordination of the magnesium center to the purine ring, which sterically hinders attack at the N9 position and directs the methylating agent to the N7 nitrogen. Density functional theory (DFT) calculations support a mechanism where TMP·MgCl facilitates deprotonation at the N7 position, leading to a stabilized intermediate that subsequently undergoes methylation. This method has been successfully applied in the synthesis of radiolabeled compounds for clinical use, highlighting its reliability and robustness. researchgate.net

Tetrabutylammonium Fluoride (B91410) (TBAF)-Facilitated Alkylation Studies

Tetrabutylammonium fluoride (TBAF) has been investigated as a reagent to facilitate the N-alkylation of purines. ub.eduuio.no TBAF is known to accelerate alkylation reactions, often leading to high yields in short reaction times. uio.nonih.gov While much of the research has focused on its utility for achieving N9-alkylation, its influence on N7-selectivity is also of interest. nih.gov The fluoride ion can act as a base and also interacts with the purine ring, potentially influencing the regiochemical outcome of the alkylation. uio.no However, the primary application reported for TBAF in purine chemistry has been to accelerate N9-alkylation. uio.nonih.gov Further studies are needed to fully elucidate its potential for selective N7-methylation.

Regioselective Functionalization of 7-Methyl-7H-Purine Ring Systems

Once the 7-methyl-7H-purine core is synthesized, further functionalization can be explored to generate a diverse range of derivatives. The methyl group at the N7 position "locks" the tautomeric form, which can influence the reactivity of other positions on the purine ring.

Investigations into Electrophilic Substitution at C6 and C2 Positions

The C6 and C2 positions of the 7-methyl-7H-purine ring are susceptible to electrophilic attack, although the reactivity is influenced by the substituents already present on the purine core. For instance, in 6-halo-7-methyl-7H-purines, the halogen at the C6 position can be readily displaced by various nucleophiles. The electron-withdrawing nature of a chloro group at C2 can increase the electrophilicity of the purine ring, making it more reactive towards nucleophilic substitution.

Computational studies, such as DFT calculations, can predict the relative electrophilicity of the C2 and C6 positions, guiding synthetic strategies. For example, in 6-bromo-7-methyl-7H-purine, the C6 position is predicted to be more electrophilic than the C2 position, which is consistent with experimental observations in nucleophilic substitution reactions. The functionalization at these positions allows for the introduction of a wide array of chemical moieties, which is crucial for the development of new therapeutic agents. smolecule.com

Nucleophilic Substitution Reactions

The 7-methyl-7H-purine scaffold is a crucial structural motif in various biologically active molecules. Its derivatives are often synthesized through nucleophilic substitution reactions, where an atom or group is replaced by a nucleophile.

A key intermediate in the synthesis of many 7-methyl-7H-purine derivatives is 6-fluoro-7-methyl-7H-purine. This compound demonstrates notable reactivity in nucleophilic aromatic substitution (SNAr) reactions. It serves as an effective substrate for a range of nucleophiles, including those based on oxygen and sulfur. Studies have indicated that 6-fluoro-7-methyl-7H-purine exhibits greater reactivity in these reactions compared to other halogenated purines like 6-chloro-7H-purine, making it a valuable tool in synthetic organic chemistry. smolecule.com

Another important derivative, 6-iodo-7-methyl-7H-purine, also readily undergoes nucleophilic substitution. The iodine atom at the C6 position can be displaced by various nucleophiles, such as amines and thiols, under appropriate reaction conditions. For instance, substitution with an amine will result in the corresponding amino-purine derivative.

The reactivity of these halogenated derivatives allows for the introduction of a wide array of functional groups at the C6 position, enabling the synthesis of diverse libraries of 7-methyl-7H-purine compounds for further investigation.

Direct N7 Regioselective tert-Alkylation with Catalysis (e.g., SnCl₄)

Direct alkylation of the purine ring often leads to a mixture of N7 and N9 isomers, with the N9 isomer typically being the thermodynamically more stable and, therefore, major product. nih.govacs.org However, methods for the regioselective synthesis of N7-alkylated purines are of significant interest due to the unique biological activities associated with these compounds. nih.govacs.org

A significant advancement in this area is the development of a direct N7 regioselective tert-alkylation method. nih.govacs.orgnih.gov This method utilizes a Lewis acid catalyst, such as tin(IV) chloride (SnCl₄), to facilitate the reaction between a 6-substituted purine and a tert-alkyl halide. nih.govacs.orgnih.gov The process generally involves the initial silylation of the purine, followed by the SnCl₄-catalyzed reaction with the alkylating agent. nih.govacs.orgnih.govresearchgate.net

This catalytic approach has proven effective for the introduction of bulky tert-alkyl groups, like tert-butyl, at the N7 position with high regioselectivity under kinetically controlled conditions. nih.govacs.org The reaction conditions, including the choice of catalyst, solvent, temperature, and reaction time, are crucial in directing the selectivity towards the N7 isomer. nih.gov For example, while kinetically controlled conditions favor the N7 product, thermodynamic conditions can be employed to produce the N9 isomer. nih.govacs.org This method has been successfully applied to prepare 7-(tert-butyl)-6-chloropurine, a valuable intermediate for further chemical transformations. nih.govacs.org The stability of the N7-tert-butyl group has been demonstrated in subsequent model reactions, allowing for the synthesis of new 6,7-disubstituted purine derivatives. nih.govnih.gov

This SnCl₄-catalyzed N7-alkylation has also been explored for other purine derivatives, highlighting its potential as a general method for accessing this less common class of purine isomers.

Methodologies for the Resolution and Differentiation of N7 and N9 Purine Regioisomers

Given that the direct alkylation of purines often yields a mixture of N7 and N9 regioisomers, reliable methods for their resolution and differentiation are essential. nih.govacs.org Several analytical techniques, primarily based on Nuclear Magnetic Resonance (NMR) spectroscopy, have been developed for this purpose.

One of the most dependable methods relies on the analysis of ¹³C NMR spectra. A key diagnostic marker is the chemical shift of the C5 carbon atom of the purine ring. acs.org For N9-alkylated 6-chloropurines, the C5 chemical shift is typically observed around 132 ppm. In contrast, the C5 chemical shift for the corresponding N7 isomers is more shielded, appearing at a lower value of approximately 123 ppm. acs.org

Another powerful NMR-based approach involves comparing the chemical shifts of the C5 and C8 carbon atoms. acs.org For N7-substituted purines, the difference between the chemical shifts of C5 and C8 (Δδ) is significantly larger than for the N9 isomers. acs.org This difference provides a clear and reliable means of distinguishing between the two regioisomers.

Two-dimensional NMR experiments, such as Heteronuclear Multiple Bond Correlation (HMBC) and Heteronuclear Single Quantum Coherence (HSQC), are instrumental in assigning the carbon signals and confirming the position of alkylation. acs.org The Nuclear Overhauser Effect (NOE) can also be utilized to differentiate between N7 and N9 isomers through the observation of spatial proximities between the alkyl group protons and the purine ring protons. nih.gov

In addition to NMR, mass spectrometry techniques can also aid in the differentiation of N7 and N9 isomers. For instance, in electrospray ionization tandem mass spectrometry (ESI-MS/MS), the fragmentation patterns of the two regioisomers can be significantly different. u-szeged.hu For some guanine (B1146940) derivatives, the loss of ammonia (B1221849) is a characteristic fragmentation pathway for N9-isomers, and the abundance of the resulting ion can be correlated to the N9 content in a mixture. u-szeged.hu

Synthesis of Halogenated 7-Methyl-7H-Purine Derivatives

Bromination Strategies for C6-Functionalization

The introduction of a bromine atom at the C6 position of the 7-methyl-7H-purine core is a key strategy for creating versatile intermediates for further functionalization. The synthesis of 6-bromo-7-methyl-7H-purine is often achieved through the methylation of 6-bromopurine. However, this direct alkylation typically results in a mixture of N7 and N9 isomers. nih.gov

Conventional methods using methyl iodide in the presence of a base like potassium carbonate in polar aprotic solvents such as dimethylformamide (DMF) often show poor regioselectivity, with the N9 isomer being the major product. nih.gov To improve the regioselectivity for the desired N7 isomer, modifications to the reaction conditions have been explored. For instance, using less polar solvents like tetrahydrofuran (THF), 2-methyltetrahydrofuran (2-MeTHF), and ethyl acetate has been shown to improve the ratio of the N7 to the N9 isomer. nih.govresearchgate.net

A significant advancement in the regioselective synthesis of 6-bromo-7-methyl-7H-purine involves the use of a non-nucleophilic base, such as 2,2,6,6-tetramethylpiperidine (B32323) magnesium chloride (TMP·MgCl). researchgate.netuio.no This reagent appears to coordinate to the purine ring in a way that directs the methylation specifically to the N7 position, leading to a high yield of the desired product with no detectable formation of the N9-isomer. uio.no This method has been successfully applied in the synthesis of radiolabeled [¹¹C]6-bromo-7-methylpurine for applications in positron emission tomography (PET). researchgate.netresearchgate.netuio.no

The 7-methyl group in 6-bromo-7-methyl-7H-purine effectively "locks" the purine in the 7H-tautomeric form. This directs the reactivity towards the 6-bromo position, making it a valuable substrate for subsequent cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce aryl groups.

Iodination Techniques at the C6 Position

The synthesis of 6-iodo-7-methyl-7H-purine provides another valuable building block for creating diverse purine derivatives. The iodine atom at the C6 position is an excellent leaving group, facilitating various nucleophilic substitution and cross-coupling reactions.

A common method for the synthesis of 6-iodo-7-methyl-7H-purine involves the direct iodination of 7-methyl-7H-purine. This reaction is typically carried out using molecular iodine in the presence of a suitable oxidizing agent. Oxidizing agents such as hydrogen peroxide or sodium hypochlorite (B82951) can be used to facilitate the electrophilic iodination at the C6 position. The reaction is generally performed in an organic solvent like acetonitrile (B52724) or dichloromethane (B109758) at room temperature.

While direct iodination of the pre-formed 7-methyl-7H-purine is a viable route, an alternative approach involves the methylation of 6-iodopurine (B1310063). However, similar to the bromination strategies, direct alkylation of 6-iodopurine can lead to a mixture of N7 and N9 methylated isomers. researchgate.net Therefore, controlling the regioselectivity of the methylation step is crucial for the efficient synthesis of the desired 6-iodo-7-methyl-7H-purine.

The resulting 6-iodo-7-methyl-7H-purine can then be used in a variety of subsequent chemical transformations. For example, it can participate in palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, to introduce new carbon-carbon bonds and construct more complex molecules.

Fluorination Methodologies for 6-Fluoro Derivatives

The introduction of a fluorine atom into the purine ring can significantly modulate the biological activity of the resulting compound. The synthesis of 6-fluoro-7-methyl-7H-purine derivatives is therefore of considerable interest.

A common approach for the synthesis of 6-fluoro-7-methyl-7H-purine involves a nucleophilic substitution reaction starting from a 6-halopurine precursor, typically 6-chloropurine (B14466). smolecule.com One reported method involves treating 6-chloropurine with trimethylamine, followed by reaction with potassium fluoride in a solvent such as dimethylformamide (DMF). smolecule.com This allows for the efficient introduction of the fluorine atom at the C6 position.

Another strategy involves the direct fluorination of a suitable purine derivative. For instance, the synthesis of 2,6-difluoro-7-methylpurine has been achieved through the reaction of 2,6-dichloro-7-methylpurine (B182706) with silver(I) fluoride. thieme-connect.de

Furthermore, selective metalation can be employed to introduce a fluoromethyl group. For example, the selective metalation of a 6-methylpurine (B14201) derivative at the methyl group, followed by reaction with an electrophilic fluorine source like N-fluorobenzenesulfonimide (NFSI), can yield 6-fluoromethylpurine derivatives. nih.gov

The resulting 6-fluoro-7-methyl-7H-purine is a valuable intermediate, exhibiting high reactivity in nucleophilic aromatic substitution (SNAr) reactions, often superior to its chloro-analogue. smolecule.com This enhanced reactivity makes it a useful substrate for the synthesis of a wide range of 6-substituted 7-methyl-7H-purine derivatives.

Chlorination Approaches for Multi-Chlorinated Analogues

The introduction of multiple chlorine atoms onto the purine ring is a critical step for creating versatile intermediates for further functionalization. The most common multi-chlorinated analogue in this class is 2,6-dichloro-7-methyl-7H-purine. ontosight.ai Synthesis of such compounds can be achieved through two primary strategies: direct chlorination of a pre-methylated purine or chlorination followed by N-alkylation.

A widely used method for chlorination involves heating a purine precursor with a strong chlorinating agent like phosphorus oxychloride (POCl₃). researchgate.net This process is often facilitated by the addition of a tertiary amine or a base like N,N-dimethylformamide (DMF). google.com For instance, the direct chlorination of xanthine (B1682287) with POCl₃ can yield 2,6-dichloropurine (B15474). researchgate.netacs.org

Strategy 1: Chlorination of a 7-Methyl Purine Precursor This approach involves the direct chlorination of a purine that already contains the 7-methyl group. 7-Methylxanthine (B127787) serves as a logical starting material. The hydroxyl groups at the C2 and C6 positions of the xanthine core are converted to chloro substituents by treatment with a reagent like phosphorus oxychloride. researchgate.netbhu.ac.in

Strategy 2: Alkylation of a Pre-chlorinated Purine Alternatively, an unmethylated purine like xanthine or hypoxanthine (B114508) can first be chlorinated to produce 2,6-dichloropurine. researchgate.net This intermediate is then alkylated. Direct alkylation of 2,6-dichloropurine with an alkylating agent, such as an alkyl halide in the presence of a base like potassium carbonate, typically results in a mixture of the N7 and N9-alkylated isomers. nih.gov These regioisomers must then be separated, often by column chromatography. nih.gov While the N9 isomer is often the major product, the N7 isomer, such as 2,6-dichloro-7-isopropyl-7H-purine, can be isolated from the reaction mixture. nih.gov

Table 1: Summary of Chlorination Approaches

| Precursor | Reagents | Product(s) | Reference(s) |

|---|---|---|---|

| 7-Methylxanthine | POCl₃ | 2,6-Dichloro-7-methyl-7H-purine | bhu.ac.in, researchgate.net |

| Xanthine | POCl₃, Organic Base | 2,6-Dichloropurine | acs.org |

| 2,6-Dichloropurine | 2-Iodopropane, K₂CO₃, DMSO | 2,6-Dichloro-7-isopropyl-7H-purine & 2,6-Dichloro-9-isopropyl-9H-purine | nih.gov |

Preparation of Specific 7-Methyl-7H-Purine Analogues

The construction of the purine ring system from imidazole (B134444) precursors, a method known as the Traube purine synthesis, is a fundamental strategy. google.com While historically limited by the accessibility of key intermediates, modern methods have made this route more efficient. chemicalbook.com A versatile approach begins with commercially available 4-nitroimidazole (B12731). capes.gov.br

The synthesis leverages Vicarious Nucleophilic Substitution (VNS) of hydrogen, which allows for the introduction of functional groups ortho to the nitro group. capes.gov.br This methodology facilitates the creation of crucial cyclization precursors. capes.gov.br A key intermediate in this pathway is a 4-aminoimidazole-5-carbaldehyde oxime. chemicalbook.comcapes.gov.br These oximes can be generated from 4-nitroimidazole through a sequence involving VNS followed by standard transformations. capes.gov.br Condensation of the amino group of the oxime with reagents like orthoesters, followed by cyclization with ammonia, leads to the formation of the purine ring system. chemicalbook.com

Table 2: General Pathway from Imidazole to 7-Substituted Purines

| Step | Starting Material | Transformation | Key Intermediate/Product | Reference(s) |

|---|---|---|---|---|

| 1 | 4-Nitroimidazole | Vicarious Nucleophilic Substitution (VNS) & subsequent transformations | 4-Aminoimidazole-5-carbaldehyde oxime | chemicalbook.com, capes.gov.br |

| 2 | 4-Aminoimidazole-5-carbaldehyde oxime | Condensation with orthoester | Iminoether intermediate | chemicalbook.com |

| 3 | Iminoether intermediate | Cyclocondensation with ammonia | 7-Substituted Purine | chemicalbook.com |

O⁶,7,9-trimethylguaninium salts are naturally occurring purine derivatives, such as Heteromine C, which have been isolated from plant sources. clockss.org Their synthesis can be achieved from guanine through a series of selective methylation reactions. clockss.org

The synthesis of Heteromine C, an O⁶,7,9-trimethylguaninium salt, demonstrates a chemo- and regioselective route starting from the inexpensive precursor guanine. clockss.org A key step in the sequence is the methylation of O⁶,9-dimethylguanine. clockss.org Treatment of O⁶,9-dimethylguanine with methyl iodide proceeds with complete selectivity to yield the desired O⁶,7,9-trimethylguaninium iodide. clockss.org The iodide anion can subsequently be exchanged for a chloride by reacting the salt with silver sulfate, followed by barium chloride, to give the final product. clockss.org

Table 3: Key Reaction for O⁶,7,9-Trimethylguaninium Iodide Synthesis

| Precursor | Reagent(s) | Product | Selectivity | Reference(s) |

|---|---|---|---|---|

| O⁶,9-Dimethylguanine | Methyl Iodide, Acetone | O⁶,7,9-Trimethylguaninium iodide | Complete for N7 methylation | clockss.org |

Direct N-oxidation of a purine ring can be challenging due to the presence of multiple nitrogen atoms, often leading to a lack of selectivity. A more controlled and selective method for preparing purine 1-oxides involves the cyclization of specifically designed precursors. nih.gov This approach utilizes ortho-aminocarboximes derived from imidazole. nih.gov

The synthesis of 7-methyl-7H-purine 1-oxides starts with 4-aminoimidazole-5-carbaldehyde oximes, the same versatile intermediates used in the synthesis of purines themselves (see Section 2.4.1). nih.govacs.org These aminooximes are valuable precursors for preparing fused pyrimidine (B1678525) mono-N-oxides. nih.gov The cyclization reaction is typically carried out by condensing the aminooxime with an orthoester. nih.gov This reaction constructs the pyrimidine portion of the purine ring system while simultaneously forming the N-oxide at the 1-position, yielding the target 7-methyl-7H-purine 1-oxide. nih.govacs.org

Table 4: Synthesis of 7-Methyl-7H-Purine 1-Oxides

| Precursor | Reagent | Product | Reference(s) |

|---|---|---|---|

| 7-Methyl-4-aminoimidazole-5-carbaldehyde oxime | Orthoesters (e.g., triethyl orthoformate) | 7-Methyl-7H-purine 1-oxide | nih.gov, acs.org |

Advanced Spectroscopic Characterization of 7 Methyl 7h Purine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Regioselectivityacs.orgbenchchem.combenchchem.comjst.go.jpnih.gov

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules, including purine (B94841) derivatives. One- and two-dimensional NMR experiments are crucial for assigning proton and carbon signals and for definitively establishing the regiochemistry of substitution on the purine core. acs.orgkau.edu.sa

¹H NMR Spectral Analysis and Proton Chemical Shift Assignmentsbenchchem.comnih.govmdpi.com

The ¹H NMR spectrum of 7-methyl-7H-purine derivatives provides key information for structural confirmation. The protons on the purine ring system, specifically H-2, H-6, and H-8, exhibit characteristic chemical shifts. The methyl group attached to the N7 position also shows a distinct singlet signal.

In 7-methyl-7H-purine-1-oxides, the H-8 signal is consistently found at a higher field (δ ≈ 8.12–8.32 ppm) compared to the H-2 and H-6 signals. mdpi.comresearchgate.net For a 7-methyl substituted compound, the H-6 signal was observed further downfield at δ = 8.85 ppm, while the H-2 signal in a related derivative appeared at δ = 8.91 ppm. mdpi.comresearchgate.net In 6-bromo-7-methyl-7H-purine, the aromatic protons resonate in the range of δ 8.5–9.0 ppm, and the N7-methyl group appears as a singlet around δ 3.8 ppm. For 7-methyladenine (B1664200) (7-methyl-7H-purin-6-amine), the methyl protons resonate at approximately δ 4.04 ppm, with the purine protons appearing at δ 8.10 and δ 8.18 ppm in H₂O. nih.gov

These assignments are generally consistent across various derivatives, though the exact chemical shifts can be influenced by the substituent at the C6 position and the solvent used.

Interactive Table: Representative ¹H NMR Chemical Shifts (δ, ppm) for 7-Methyl-7H-Purine Derivatives

| Compound | H-2 | H-6 | H-8 | N7-CH₃ | Solvent |

| 6-Bromo-7-methyl-7H-purine | 8.5-9.0 | - | 8.5-9.0 | ~3.8 | - |

| 7-Methyladenine nih.gov | 8.10 | - | 8.18 | 4.04 | H₂O |

| 2-Amino-7-methyl-7H-purine-6-carbonitrile rsc.org | - | - | 8.59 | - | DMSO-d₆ |

| 6-(2,4-Dimethoxyphenyl)-7-methyl-7H-purine jst.go.jp | 8.90 | - | 8.56 | 3.46 | DMSO-d₆ |

| 7-Methyl-6-(2,4,6-trimethoxyphenyl)-7H-purine jst.go.jp | 8.89 | - | 8.50 | 3.36 | DMSO-d₆ |

| 2-Iodo-7-methyl-7H-purine-6-carbonitrile rsc.org | - | - | 8.91 | 4.07 | DMSO-d₆ |

¹³C NMR Spectral Analysis and Carbon Chemical Shift Assignmentsacs.orgjst.go.jpmdpi.com

¹³C NMR spectroscopy is indispensable for characterizing the carbon framework of purine derivatives and is particularly crucial for differentiating between N7 and N9 regioisomers. acs.org The chemical shifts of the carbon atoms in the purine ring are sensitive to the electronic environment, which is altered by the position of the methyl group. libretexts.org

A key diagnostic marker for distinguishing N7 and N9 isomers is the chemical shift of the C5 carbon. acs.org In N9-alkylated 6-chloropurine (B14466) derivatives, the C5 signal typically appears around 132 ppm. acs.org In contrast, for the N7-alkylated isomer, 7-(tert-butyl)-6-chloro-7H-purine, the C5 signal is shifted significantly upfield to approximately 119 ppm. acs.org This upfield shift for C5 in N7-isomers is a reliable indicator of the substitution pattern. The chemical shifts of C4 and C8 also differ between the two isomers, providing further confirmation. acs.org

Interactive Table: Representative ¹³C NMR Chemical Shifts (δ, ppm) for 7-Methyl-7H-Purine Derivatives in DMSO-d₆

| Compound | C2 | C4 | C5 | C6 | C8 | N7-CH₃ |

| 6-(2,4-Dimethoxyphenyl)-7-methyl-7H-purine jst.go.jp | 152.4 | 158.0 | 118.0 | 160.9 | 149.4 | 33.0 |

| 7-Methyl-6-(2,4,6-trimethoxyphenyl)-7H-purine jst.go.jp | 152.0 | 158.6 | 105.3 | 160.2 | 147.0 | 32.1 |

| 1-(7-Methyl-7H-purine-6-yl)naphthalen-2-ol jst.go.jp | 152.2 | 153.2 | 114.7 | 160.7 | 148.6 | 32.1 |

| 2-Iodo-7-methyl-7H-purine-6-carbonitrile rsc.org | 113.4 | 153.9 | 118.4 | 126.4 | 123.7 | 32.7 |

Heteronuclear Multiple-Bond Correlation (HMBC) Spectroscopyacs.orgjst.go.jpkau.edu.sauio.no

HMBC is a two-dimensional NMR technique that reveals long-range (typically 2-3 bond) correlations between protons and carbons. This experiment is definitive for assigning the position of substituents on the purine ring. To confirm the N7-methylation, correlations between the N7-methyl protons and specific carbons in the purine core are sought.

For an N7-substituted purine, the protons of the methyl group will show a correlation to both the C5 and C8 carbons of the purine ring. acs.orgkau.edu.sa This is a clear and unambiguous indicator of the N7 substitution pattern. For example, in the structural confirmation of 7-methyl-8-oxoadenine, HMBC cross-peaks were observed from the N7-methyl protons (δH 3.43) to C5 and C8. kau.edu.sa Similarly, for 7,8-diallyl-6-(piperidin-1-yl)-7H-purine, HMBC was used for structural confirmation. uio.no The absence of a correlation from the methyl protons to C4, which would be expected for an N9-isomer, further solidifies the N7-regioisomer assignment. kau.edu.sa

Heteronuclear Single-Quantum Coherence (HSQC) Spectroscopyacs.orgnih.gov

HSQC spectroscopy is a 2D NMR experiment that identifies direct one-bond correlations between protons and the carbons to which they are attached. This technique is essential for the unambiguous assignment of protonated carbon signals in the ¹³C NMR spectrum. acs.org

In the context of 7-methyl-7H-purine, an HSQC experiment would show a cross-peak correlating the H8 proton signal with the C8 carbon signal, and similarly for H2 and C2. nih.gov This allows for the confident assignment of these key carbon resonances, which can then be used as anchor points in the interpretation of HMBC spectra for full structural elucidation. Data from HSQC experiments is available for related compounds like 7-methyladenine and 7-methylxanthine (B127787). nih.govhmdb.ca

Nuclear Overhauser Effect Spectroscopy (NOESY) for Regioisomer Differentiationacs.orglibretexts.org

NOESY is a 2D NMR technique that detects through-space interactions between protons that are in close proximity, typically within 4-5 angstroms. libretexts.orgyoutube.com This is particularly valuable for determining stereochemistry and for differentiating regioisomers where through-bond correlations might be ambiguous. libretexts.org

To distinguish between N7- and N9-methylpurine isomers, the NOESY spectrum provides a critical piece of evidence. In the N7-methyl isomer, the N7-methyl group is spatially close to the H8 proton. Therefore, a NOESY experiment will show a cross-peak between the N7-methyl protons and the H8 proton. acs.org Conversely, in the N9-methyl isomer, the N9-methyl group is spatially distant from H8 but close to H8 of a neighboring molecule in some crystal packing, which is a less reliable intermolecular effect. The key intramolecular NOE is between the N9-methyl protons and the H8 proton, which is not observed for the N7 isomer. This presence or absence of a specific through-space correlation is a powerful method for confirming the regiochemistry of methylation. acs.orgcardiff.ac.uk

Mass Spectrometry (MS) Techniques for Molecular Characterizationbenchchem.comjst.go.jprsc.org

Mass spectrometry is a vital analytical technique used to determine the molecular weight of a compound, which serves as a primary confirmation of its identity. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental formula of the molecule. jst.go.jp

For 6-bromo-7-methyl-7H-purine, HRMS is used to validate the molecular weight and formula (C₆H₅BrN₄ requires m/z 212.97 for the [M+H]⁺ ion). Likewise, various substituted 7-methyl-7H-purine derivatives have been characterized using HR-DART-MS (Direct Analysis in Real Time Mass Spectrometry), confirming their calculated molecular formulas. jst.go.jp For instance, 6-(2,4-dimethoxyphenyl)-7-methyl-7H-purine was found to have an [M+H]⁺ ion at m/z 271.1188, which corresponds closely to the calculated value of 271.1190 for C₁₄H₁₅N₄O₂⁺. jst.go.jp This level of accuracy is crucial for confirming the successful synthesis of the target compound and ruling out unexpected products.

Electron Ionization (EI) Mass Spectrometry

Electron Ionization (EI) is a classic mass spectrometry technique that involves bombarding a vaporized sample with a high-energy electron beam. nih.gov This process is considered a "hard" ionization method because it imparts significant energy to the molecule, leading to the formation of a molecular ion (M+) and extensive, reproducible fragmentation. nih.govnih.gov The resulting fragmentation pattern serves as a molecular fingerprint, which is invaluable for structural elucidation of unknown compounds, particularly organic molecules with molecular weights below 600. nih.gov

While experimental EI mass spectra for the parent 7-methyl-7H-purine are not widely available in common databases, the utility of this technique for the broader class of purine and pyrimidine (B1678525) derivatives is well-established. Early studies dating back to 1972 investigated the mass spectra of trimethylsilyl (B98337) derivatives of pyrimidine and purine bases, including 7-methylpurine nucleosides. escholarship.orgwikipedia.org More recently, computational approaches have proven effective in predicting EI mass spectra. The Quantum Chemistry Electron Ionization Mass Spectra (QCEIMS) method, for example, can generate theoretical 70 eV EI mass spectra from a given molecular structure. nih.gov A comprehensive study validated the accuracy of QCEIMS predictions for 80 different purine and pyrimidine derivatives by comparing them against the experimental spectra in the National Institute of Standards (NIST) 17 database. nih.govwikipedia.org This work underscores the power of analyzing fragmentation pathways, such as retro-Diels-Alder reactions, to understand the neutral losses characteristic of these heterocyclic systems. nih.gov

Electrospray Ionization (ESI) Mass Spectrometry

Electrospray Ionization (ESI) is a "soft" ionization technique that generates ions from molecules in solution with minimal fragmentation. free.froup.com This method is particularly well-suited for polar, thermally labile, and large macromolecules, as it often produces intact pseudomolecular ions, such as [M+H]⁺ (in positive ion mode) or [M-H]⁻ (in negative ion mode). oup.comresearchgate.net ESI is frequently coupled with liquid chromatography (LC) to create the powerful LC-MS/MS technique, which is extensively used for the analysis of modified nucleosides and purine alkaloids in complex biological matrices like urine. researchgate.netnottingham.ac.uk

The application of ESI-MS for the characterization of 7-methyl-7H-purine derivatives is well-documented:

2-amino-6-mercapto-7-methylpurine ribonucleoside (MESG): High-resolution ESI(+)-MS/MS analysis of this guanosine (B1672433) analogue revealed that the primary fragmentation pathway in the gas phase is the cleavage of the nucleosidic bond. wikipedia.orguad.ac.id

6-bromo-7-methylpurine: The identity of this synthetic derivative has been unequivocally confirmed using liquid chromatography-mass spectrometry (LC-MS).

7-Methylguanine (B141273) and its Nucleosides: LC-MS/MS is a validated method for determining the levels of 7-methylguanine and 7-methylguanosine (B147621) in biological samples. researchgate.netnottingham.ac.uk These compounds are often monitored as biomarkers for various physiological and pathological processes. researchgate.net

Below is a table summarizing ESI-MS findings for several 7-methyl-7H-purine derivatives.

| Compound | Ionization Mode | Observed Ion (m/z) | Technique | Reference(s) |

| Caffeine (B1668208) (1,3,7-trimethylpurine-2,6-dione) | Positive | [M+H]⁺, 195 | LC-DAD-ESI-MS | |

| 2-amino-6-mercapto-7-methylpurine ribonucleoside (MESG) | Positive | Not specified | ESI-QqTof | wikipedia.orguad.ac.id |

| 6-bromo-7-methylpurine | Not specified | Not specified | LC-MS | |

| 7-Methylguanine | Not specified | Not specified | LC-MS/MS | researchgate.netnottingham.ac.uk |

| 7-Methylguanosine | Not specified | Not specified | LC-MS/MS | researchgate.net |

Liquid Secondary Ion Mass Spectrometry (LSIMS)

Liquid Secondary Ion Mass Spectrometry (LSIMS) is a soft ionization technique closely related to Fast Atom Bombardment (FAB). In LSIMS, a high-energy beam of primary ions, typically cesium (Cs⁺), bombards the analyte, which is dissolved in a non-volatile liquid matrix like glycerol. This process sputters secondary ions from the liquid surface, allowing for the mass analysis of non-volatile and thermally unstable molecules with minimal fragmentation.

While LSIMS has been largely superseded by ESI for many applications, it has proven valuable in the analysis of modified nucleosides. For instance, the mass spectrum of a 4'-thio-2'-deoxycytidine derivative was successfully obtained using positive-ion LSIMS, clearly showing the protonated molecular ion [M+H]⁺ at m/z 528. Similarly, the nucleoside 2-methylwyosine, a complex derivative of guanosine, was also characterized using the LSIMS method. Although specific LSIMS data for the parent 7-methyl-7H-purine molecule is not prominent in recent literature, these examples demonstrate the technique's capability for analyzing complex purine derivatives.

Other Spectroscopic Approaches in Purine Research

Beyond mass spectrometry, a suite of other spectroscopic methods provides complementary information on the vibrational and electronic properties of 7-methyl-7H-purine and its derivatives.

Resonance Raman Spectroscopy for Vibrational Mode Analysis

Resonance Raman spectroscopy is a powerful technique for studying the vibrational modes of a molecule that are associated with a specific electronic transition. When the laser excitation wavelength is tuned to coincide with an electronic absorption band of a chromophore, the intensities of the Raman bands corresponding to vibrations coupled to that electronic transition are dramatically enhanced.

A closely related and highly sensitive technique, Surface-Enhanced Raman Scattering (SERS), has been effectively applied to the study of methylated purines. SERS studies on 7-methylguanine have shown that high-resolution vibrational spectra can be obtained even at micromolar concentrations. escholarship.org Key findings from these studies include:

The detection of the major DNA alkylation product, 7-methylguanine, is possible using SERS. escholarship.org

Comparative analysis of the SERS spectra of 7-methylguanine and other guanine (B1146940) derivatives reveals that the position of the methyl group significantly influences the molecule's interaction with the silver surface used for enhancement. escholarship.org

The technique is sensitive enough to probe conformational changes in DNA that result from methylation. escholarship.org

Analysis of methylated guanine at the N7 and O6 positions using SERS, in conjunction with Density Functional Theory (DFT) calculations, provides detailed insight into the vibrational modes of these mutagenic adducts.

These studies demonstrate that Resonance Raman and SERS are invaluable for analyzing the specific structural and electronic perturbations introduced by N7-methylation on the purine ring system.

UV/Vis Absorption and Fluorescence Spectroscopy for Electronic State Investigations

UV/Vis absorption and fluorescence spectroscopy are fundamental techniques for probing the electronic energy levels and photophysical properties of molecules. The introduction of a methyl group at the N7 position of the purine ring significantly alters its electronic structure and, consequently, its spectroscopic behavior.

Theoretical and experimental studies on the parent purine molecule show that it exists as a mixture of N(7)H and N(9)H tautomers, with the N(7)H form being predominant in aqueous solutions. The absorption spectrum of purine is characterized by multiple overlapping bands, primarily arising from π → π* and n → π* transitions. For 9-methylpurine, a close analogue to 7-methyl-7H-purine, the absorption maximum is observed around 264 nm.

The fluorescence properties are also highly sensitive to N7-methylation:

7-Methylguanosine 5'-monophosphate (m7GMP) exhibits a much greater fluorescence quantum yield than its non-methylated counterpart, GMP. Steady-state fluorescence anisotropy measurements have resolved its long-wavelength absorption band into two distinct electronic transitions with maxima at approximately 290 nm and 260 nm.

Conversely, in some contexts, N7-methylation of guanine is reported to significantly quench fluorescence intensity. This effect is attributed to changes in the deactivation pathways of the excited state.

Transient UV-Vis spectroscopy has also been employed to investigate the photoionization behavior of methylated purines, revealing that methylation can promote photoionization and the formation of hydrated electrons and base radicals upon UV radiation.

The table below summarizes key spectroscopic data for relevant compounds.

| Compound | Technique | Absorption λmax (nm) | Emission λmax (nm) | Key Findings | Reference(s) |

| Purine (N7H tautomer) | Theoretical (CASPT2) | ~271 (4.58 eV), ~256 (4.85 eV) | - | Calculation of electronic transitions. | |

| 9-Methylpurine | UV/Vis Absorption | ~264 | - | Absorption maximum is solvent-independent. | |

| 7-Methylguanosine 5'-monophosphate (m7GMP) | UV/Vis, Fluorescence | ~290, ~260 | Not specified | Higher quantum yield than GMP; two electronic states identified. | |

| 8-Aryl-7-methylguanosine derivatives | UV/Vis, Fluorescence | 268, 297 | 420 | N7-methylation causes fluorescence quenching. |

Microwave, IR, and UV Photoelectron Spectroscopy for Purine Characterization

A variety of other spectroscopic methods contribute to a comprehensive understanding of the structural and electronic properties of purines.

Microwave Spectroscopy: This high-resolution gas-phase technique is exceptionally suited for determining the precise rotational constants and, therefore, the molecular structure of small molecules. Crucially, pulsed jet Fourier transform microwave spectroscopy has been used to definitively identify and distinguish between the N(7)H and N(9)H tautomers of purine. These studies established that in the gas phase, the N(9)H tautomer is significantly more abundant, with a population ratio of about 40:1 over the N(7)H form, a stark contrast to the solid state or in solution.

Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational modes of a molecule, providing information about its functional groups and bonding. The technique is routinely used for structural confirmation of synthetic derivatives. For example, the identity of 6-bromo-7-methylpurine was confirmed using Fourier Transform Infrared (FTIR) spectroscopy. The IR spectra of such compounds are expected to show characteristic C-N stretching absorptions in the 1200-1350 cm⁻¹ range for the aromatic system.

UV Photoelectron Spectroscopy (UPS): UPS measures the kinetic energies of electrons ejected from a molecule by monochromatic UV radiation, providing direct information about the energies of the occupied molecular orbitals. Studies on adenine (B156593) and its methylated derivatives, such as 9-methyladenine, have shown that methylation lowers the ionization potentials of the highest occupied molecular orbitals. This destabilization of valence electrons is a direct measure of the electronic effect of the methyl group on the purine ring system and is expected to play a role in intermolecular interactions.

Theoretical and Computational Chemistry Studies on 7 Methyl 7h Purine

Electronic Structure and Tautomerism Investigations

The electronic structure and tautomeric forms of purine (B94841) and its derivatives are fundamental to understanding their chemical reactivity and biological function. In 7-methyl-7H-purine, the methyl group at the N7 position stabilizes the 7H-tautomer, influencing its electronic properties and behavior in chemical reactions. vulcanchem.com

Computational studies, particularly those employing complete active space (CAS) SCF and multiconfigurational second-order perturbation theory (CASPT2), have been instrumental in characterizing the electronic states of purine tautomers. For the N(7)H tautomer of purine, the lowest excited singlet π → π* state (2 ¹A') is predicted at 4.68 eV with an oscillator strength of 0.067. acs.org The wave function for this state is primarily defined by a single configuration corresponding to the H → L (HOMO to LUMO) excitation. acs.org

The ground state geometries of purine tautomers have been optimized using methods like MP2 with 6-31G* basis sets. acs.org These calculations provide insights into bond lengths and angles, which generally show good agreement with experimental data, though some discrepancies exist. For instance, the calculated N7−C8 bond distance in the N(7)H tautomer is predicted to be longer than that observed in crystallographic measurements. acs.org The computed dipole moments for the N(9)H and N(7)H tautomers of purine are approximately 3.8 D and 5.8 D, respectively, at the MP2/6-31G* level. acs.org

The stability of different tautomers is a key area of investigation. For guanine (B1146940), a related purine derivative, the 9H- and 7H-keto tautomers are found to be the most stable isomers with very similar stabilization energies. researchgate.net In the case of 7-methylguanine (B141273), the canonical 2,3-tautomer is significantly more stable than its rare tautomers. nih.gov

While direct studies on the keto-enol tautomerization of 7-methyl-7H-purine itself are not extensively detailed in the provided results, the principles can be inferred from studies on related purine systems like guanine. For guanine, computational studies have identified the 9H- and 7H-keto forms as the most stable tautomers. researchgate.net The energy barriers and relative stabilities of keto and enol forms are crucial for understanding their interconversion. In 1-methylguanine, where keto-enol tautomerism is blocked, only the 9H- and 7H-keto forms are observed. researchgate.net This highlights the influence of methylation on tautomeric equilibria.

Solvation plays a critical role in the tautomeric equilibria of purine derivatives. Continuum solvation models, such as the polarizable continuum model (PCM), are frequently used to simulate solvent effects. mdpi.comresearchgate.net For purine itself, the N(7)H and N(9)H tautomers exist in an approximately equal mixture in aqueous solution, while the N(9)H form is favored in less polar solvents like DMSO and in the gas phase. acs.org

In substituted purines, the interplay between the substituent and the solvent can significantly alter tautomeric preferences. For instance, in C8-substituted adenines, the energy differences between tautomers can become very small in polar solvents, suggesting the coexistence of multiple forms. nih.gov Solvation can also modulate the electron-donating or -withdrawing properties of substituents, which in turn affects the stability of different tautomers. researchgate.netnih.gov The dielectric constant of the solvent is a key parameter in these models, with a wide range of solvents often studied to understand these effects comprehensively. researchgate.netnih.gov

Theoretical methods are powerful tools for predicting the electronic spectra of molecules like 7-methyl-7H-purine. Calculations provide data on vertical excitation energies, oscillator strengths, dipole moments, and transition moment directions. acs.org

For the N(7)H tautomer of purine, the lowest π → π* excited singlet state is calculated to be at 4.68 eV with an oscillator strength of 0.067. acs.org Higher energy transitions are also predicted, and the superposition of spectra from different tautomers is often necessary to interpret experimental results. acs.org For example, the electronic spectrum of purine above 5.5 eV is best understood as a combination of the spectra of the N(9)H and N(7)H tautomers. acs.org

The computed dipole moments are also sensitive to the tautomeric form. For the N(7)H tautomer of purine, the calculated dipole moment is around 5.8 D. acs.org These computational predictions are crucial for interpreting experimental spectroscopic data and understanding the photophysical properties of these molecules.

Table 1: Calculated Electronic Properties of Purine Tautomers

| Tautomer | Property | Calculated Value | Method |

|---|---|---|---|

| N(7)H-Purine | Excitation Energy (2 ¹A' state) | 4.68 eV | CASPT2 |

| N(7)H-Purine | Oscillator Strength (2 ¹A' state) | 0.067 | CASPT2 |

| N(9)H-Purine | Dipole Moment | 3.8 D | MP2/6-31G* |

| N(7)H-Purine | Dipole Moment | 5.8 D | MP2/6-31G* |

Influence of Solvation Models on Tautomeric Equilibria and Stability

Reaction Mechanism and Regioselectivity Predictions

In the context of 6-bromo-7-methyl-7H-purine, the presence of the 7-methyl group locks the purine into the 7H-tautomer. Computational studies using DFT (B3LYP/6-31G*) predict that the C6 position is more electrophilic than the C2 position. This prediction is consistent with experimental observations in Suzuki-Miyaura coupling reactions, where regioselectivity is directed to the 6-bromo position.

The study of nucleophilic properties of purine bases like adenine (B156593) and guanine using DFT with a model electrophile (H+) has shown that the N7 atom is generally the most nucleophilic site in both neutral and basic conditions, especially in polar solvents. d-nb.info These findings on inherent reactivity help in understanding the regioselectivity of reactions involving purine systems.

Natural Bond Orbital (NBO) Analysis for Electronic Effects

Natural Bond Orbital (NBO) analysis is a powerful computational method used to translate the complex, delocalized molecular orbitals of a wave function into a more intuitive chemical picture of localized bonds, lone pairs, and intermolecular interactions. nih.govuni-muenchen.de This technique provides quantitative insight into the electronic structure, including charge distribution, hybridization, and the stabilizing effects of electron delocalization. For 7-methyl-7H-purine and its derivatives, NBO analysis is instrumental in rationalizing the electronic effects that govern their reactivity and intermolecular interactions.

The core of NBO analysis involves examining donor-acceptor interactions, which are quantified using second-order perturbation theory. These interactions represent the delocalization of electron density from a filled (donor) Lewis-type orbital, such as a bonding orbital (BD) or a lone pair (LP), to an empty (acceptor) non-Lewis orbital, typically an antibonding orbital (BD*). uni-muenchen.dewisc.edu The stabilization energy, E(2), associated with this delocalization is a key metric; higher E(2) values indicate stronger electronic interactions. wisc.edu

The table below illustrates the types of key donor-acceptor interactions that NBO analysis can reveal for a molecule like 7-methyl-7H-purine, based on analyses of similar heterocyclic systems.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| π(C5-C6) | π(N7-C8) | 20.5 | π → π (Ring Delocalization) |

| π(N1-C2) | π(N3-C4) | 18.2 | π → π (Ring Delocalization) |

| LP(1) N9 | π(C4-C5) | 45.8 | n → π (Lone Pair Delocalization) |

| LP(1) N3 | π(N1-C2) | 40.1 | n → π (Lone Pair Delocalization) |

| σ(C-H) of methyl | σ(N7-C8) | 5.3 | σ → σ (Hyperconjugation) |

Note: The data in this table is illustrative and represents typical values found in NBO analyses of related N-heterocyclic compounds for demonstrative purposes.

Computational NMR Chemical Shift Prediction and Validation

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods has become an indispensable tool for structure elucidation and verification. For molecules like 7-methyl-7H-purine, methods based on Density Functional Theory (DFT), such as the Gauge-Including Atomic Orbital (GIAO) method, are commonly employed to calculate ¹H and ¹³C NMR chemical shifts. nih.govnih.govresearchgate.net These calculations provide theoretical spectra that can be compared with experimental data to confirm molecular structure and assign signals.

However, accurately predicting NMR spectra for purine derivatives can be challenging. Studies on related 7-methyl-7H-purine N-oxides have shown that some software packages yield unsatisfactory correlations with experimental data, particularly for carbon atoms near the N-oxide function or those influenced by bulky substituents at the N-7 position. mdpi.comresearchgate.net This suggests that the electronic environment in these systems is complex, and accurate predictions require high-level theoretical approaches. For halogenated derivatives of 7-methyl-7H-purine, relativistic effects have been shown to significantly influence the chemical shifts of nitrogen atoms, adding another layer of complexity to the calculations. mdpi.com

Despite these challenges, computational predictions remain highly valuable. When theoretical and experimental data are compared, discrepancies can point to specific structural features or environmental effects, such as solvent interactions or tautomeric equilibria, that are not fully captured by the computational model. nih.govresearchgate.net For 6-Bromo-7-methyl-7H-purine, experimental ¹H NMR shows characteristic signals for the methyl group and aromatic protons. A comparison of these experimental values with typical ranges from computational predictions helps validate the structural assignment.

The following table presents a comparison of experimental ¹H NMR chemical shifts for a 7-methyl-7H-purine derivative with values predicted using DFT/GIAO methods.

| Proton | Experimental Chemical Shift (δ, ppm) for 6-Bromo-7-methyl-7H-purine | Typical Predicted Chemical Shift Range (δ, ppm) |

|---|---|---|

| H2 | 8.5 - 9.0 | 8.4 - 8.9 |

| H8 | 8.5 - 9.0 | 8.1 - 8.6 |

| CH₃ (at N7) | ~3.8 | 3.7 - 4.1 |

Molecular Dynamics and Molecular Modeling for Ligand-Target Interactions

Molecular dynamics (MD) simulations and molecular modeling techniques like docking are crucial for understanding how 7-methyl-7H-purine and its analogues interact with biological targets at an atomic level. These computational methods can predict the binding modes, calculate binding affinities, and identify key amino acid residues involved in stabilizing the ligand-receptor complex.

One area of investigation has been the use of 7-methyl-7H-purine as a universal base analog in RNA. Molecular dynamics simulations were used to calculate the free energies of pairing between 7-methyl-7H-purine and natural nucleobases. These studies indicated the existence of dipolar interactions between the purine analog and natural bases. nih.gov

In medicinal chemistry, derivatives of the 7-methyl-7H-purine scaffold have been extensively studied as inhibitors of various enzymes. For example, a series of 2,6-disubstituted 7-(naphthalen-2-ylmethyl)-7H-purines were identified as potent antitubercular agents that inhibit the essential enzyme DprE1 from Mycobacterium tuberculosis. Molecular modeling and MD simulations revealed the key structural features for effective drug-target interaction, guiding the optimization of these compounds. researchgate.netcuni.czcuni.cz

Similarly, other substituted purines have been investigated as high-affinity ligands for the histamine (B1213489) H₃ receptor. Docking and molecular dynamics studies were instrumental in determining the importance of the purine ring for affinity. These simulations showed that the N-7 nitrogen of the purine core forms a crucial hydrogen bond with a tyrosine residue (Tyr374) in the receptor's binding site, an interaction that enhances ligand affinity. nih.gov In another study, molecular dynamics simulations of the related compound 7-methylguanine, an inhibitor of poly(ADP-ribose) polymerase 1 (PARP-1), revealed that its binding is mediated by hydrogen bonds with Gly863 and Ser904, π-stacking with Tyr907, and hydrophobic interactions with Ala898. researchgate.net

These studies highlight the power of molecular modeling to elucidate the structure-activity relationships of 7-methyl-7H-purine derivatives and guide the design of new therapeutic agents.

The table below summarizes key findings from molecular modeling studies on ligands containing the 7H-purine scaffold.

| Target Protein | 7H-Purine Derivative Type | Key Interacting Residues | Primary Interactions | Reference |

|---|---|---|---|---|

| Histamine H₃ Receptor | C6, N9-substituted purines | Tyr374, Trp371, Asp114 | Hydrogen bond (N7-H···O-Tyr), π-stacking | nih.gov |

| Mtb DprE1 | 2,6-disubstituted 7-(naphthalen-2-ylmethyl)-7H-purines | Not specified | Key structural features for drug-target interaction identified | researchgate.net |

| PARP-1 | 7-methylguanine (related) | Gly863, Ser904, Tyr907, Ala898 | Hydrogen bonds, π-stacking, hydrophobic contact | researchgate.net |

| RNA | 7-methyl-7H-purine | Natural nucleobases (A, C) | Dipolar interactions | nih.gov |

Molecular and Biochemical Interactions of 7 Methyl 7h Purine Derivatives

Interaction Studies with Purinergic Receptors and Purine (B94841) Metabolic Enzymes

Derivatives of 7-methyl-7H-purine have been investigated for their interactions with purinergic receptors and enzymes involved in purine metabolism. The purine scaffold is a known component for interacting with various enzymes and receptors in biological systems, and modifications can significantly affect affinity and specificity. ontosight.ai For instance, some purine derivatives are explored as adenosine (B11128) receptor agonists or antagonists, which influence a variety of physiological processes. ontosight.ai

Complex derivatives, such as those with a benzylpiperazinyl group, are thought to potentially act as ligands for purinergic receptors, which are implicated in neurotransmission, inflammation, and immune responses. ontosight.ai Similarly, compounds with intricate structures, like those featuring a trioxa-diazacyclopentadecane linker, are often studied for their pharmacological properties, including their potential to act as adenosine receptor agonists or antagonists. ontosight.ai The interaction of these derivatives with purinergic receptors can modulate cellular signaling pathways crucial for various physiological functions.

In the realm of purine metabolism, certain 7-methyl-7H-purine derivatives serve as probes to study enzymes that metabolize purines. For example, 8-Bromo-3-methyl-1H-purine-2,6(3H,7H)-dione's mechanism of action involves its interaction with purinergic receptors and enzymes that metabolize purines. The substituents on the purine ring, such as a bromine atom at the 8th position and a methyl group at the 3rd position, influence the compound's binding affinity and specificity. Additionally, 7-methylguanine (B141273), a methylated version of guanine (B1146940), is a natural inhibitor of tRNA guanine transglycosylase (TGT). wikipedia.org

Mechanistic Studies of Phosphodiesterase Inhibition

Certain derivatives of 7-methyl-7H-purine have been identified as phosphodiesterase (PDE) inhibitors. PDEs are enzymes that hydrolyze cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), important second messengers in cellular signaling. humanjournals.com Inhibition of these enzymes can have therapeutic implications for conditions related to dysregulated cyclic nucleotide signaling.

For example, 8-Bromo-3-methyl-1H-purine-2,6(3H,7H)-dione has been identified as a phosphodiesterase inhibitor with an IC50 value of approximately 2.44 µM. A large group of 7,8-disubstituted derivatives of 1,3-dimethyl-7H-purine-2,6-dione (theophylline) have been characterized as potent pan-PDE inhibitors, meaning they can simultaneously block various PDE subtypes. researchgate.netnih.gov These pan-PDE inhibitors have shown prominent anti-inflammatory and anti-fibrotic activity in vitro. researchgate.net The mechanism of action for these compounds involves raising intracellular cAMP levels, which in turn activates PKA and leads to various downstream effects. wikipedia.org

The following table summarizes the PDE inhibitory activity of a select 7-methyl-7H-purine derivative:

| Compound | Target | IC50 (µM) |

| 8-Bromo-3-methyl-1H-purine-2,6(3H,7H)-dione | Phosphodiesterase | ~2.44 |

Data sourced from a study on phosphodiesterase inhibition.

Interactions with Biological Macromolecules

The structural modifications of 7-methyl-7H-purine derivatives facilitate unique interactions with various biological macromolecules, including nucleic acids and enzymes.

As an analog of natural nucleobases like adenine (B156593) and guanine, 7-methyl-7H-purine's altered chemical properties are a subject of research regarding its potential incorporation into nucleic acids. smolecule.com The presence of the methyl group at the 7-position can impact the structure and function of DNA and RNA if incorporated. smolecule.com While the free 7-methylguanine base is not directly incorporated into nucleic acids during synthesis, its nucleoside form, 7-methylguanosine (B147621), is relevant. wikipedia.org However, the accumulation of modified purine nucleotides can be detrimental to cellular processes involving DNA and RNA. wikipedia.org

The modification at the N7 position of the purine ring can influence the stability and pairing properties of nucleic acids. cymitquimica.com For instance, 7-methylguanine, a modified nucleobase, plays a significant role in the structure and function of nucleic acids, particularly in the cap structure of mRNA, where it contributes to stability and translation efficiency. cymitquimica.com The presence of a fluorine atom in a derivative like 6-Fluoro-7-methyl-7H-purine can further alter interactions, potentially impacting base pairing stability and specificity within RNA. smolecule.com

7-Methyl-7H-purine and its derivatives can act as enzyme inhibitors by mimicking natural purines. smolecule.comontosight.ai By binding to the active sites of enzymes, they can prevent the natural substrate from accessing it. For example, 6-Fluoro-7-methyl-7H-purine has been investigated for its potential to inhibit specific enzymes due to its structural similarity to natural purines, but it lacks the necessary functional groups for enzymatic activity. smolecule.com Some purine derivatives have shown the ability to inhibit key enzymes involved in cancer cell proliferation, such as epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). smolecule.com 6-Methoxy-7-methyl-7H-purine exhibits dual inhibitory activity against EGFR and HER2, where the methoxy (B1213986) group enhances binding affinity to the ATP-binding pockets of these kinases. vulcanchem.com

Computational and experimental studies have explored the binding characteristics of 7-methyl-7H-purine with RNA bases. nih.gov It has been investigated as a non-fluorinated base analog, where the nitrogen-containing heterocycle mimics aromatic rings with fluorine atoms. nih.gov The computed pairing free energies of 7-methyl-7H-purine with natural nucleobases indicate the presence of dipolar interactions. nih.gov Studies on derivatives like 6-Fluoro-7-methyl-7H-purine have shown that fluorination can affect base pairing stability and specificity, with the fluorine atom enhancing certain interactions while potentially destabilizing others, leading to nuanced effects on RNA structure and function. smolecule.com

The table below outlines the key interactions and their implications:

| Interaction Type | Interacting Molecule | Effect |

| Purinergic Receptor Binding | Adenosine Receptors | Modulation of cellular signaling |

| Enzyme Inhibition | Phosphodiesterases | Increased intracellular cAMP/cGMP |

| Nucleic Acid Interaction | RNA | Altered base pairing stability |

| Enzyme Mimicry | Kinases (EGFR, HER2) | Inhibition of enzyme activity |

Enzymatic Inhibition via Mimicry of Natural Purines

Role as Precursors and Intermediates in Cellular Biochemical Pathways

While the direct role of 7-methyl-7H-purine as a central precursor in major anabolic or catabolic pathways is not as extensively documented as that of its parent purine, its derivatives are recognized for their involvement in various cellular processes. Purines, in general, are fundamental components of nucleic acids and play vital roles in cellular signaling and energy metabolism. rsc.org The methylation at the N7 position can influence the compound's metabolic stability and its interaction with enzymes and receptors.

Derivatives such as 6-bromo-7-methyl-7H-purine serve as valuable research tools to probe biochemical pathways. These compounds can act as intermediates in the synthesis of more complex molecules with therapeutic potential. For instance, they have been utilized in the development of radiotracers for positron emission tomography (PET) to study the activity of transport proteins.

In the context of metabolism, other methylated purines like 7-methylxanthine (B127787) and 7-methyluric acid are known metabolites of caffeine (B1668208). 7-methylxanthine is an intermediate in the biosynthesis of caffeine and can be further metabolized to 7-methyluric acid. ebi.ac.uk While not a direct precursor in the same vein as xanthine (B1682287) in purine catabolism, the study of these 7-methylated purines provides a framework for understanding how the N7-methylation influences the biochemical fate of the purine ring system.

Molecular Mechanisms of Mycobacterial Cell Wall Biosynthesis Inhibition

A significant area of research for 7-methyl-7H-purine derivatives is their potent antimycobacterial activity, specifically through the inhibition of the Mycobacterium tuberculosis cell wall biosynthesis. This has positioned them as promising candidates for the development of new anti-tuberculosis drugs.

Targeting Decaprenylphosphoryl-β-D-ribose Oxidase (DprE1)

The primary molecular target of many antitubercular 7-methyl-7H-purine derivatives is decaprenylphosphoryl-β-D-ribose oxidase (DprE1). nih.govresearchgate.netcuni.cz DprE1 is a critical enzyme in the decaprenylphosphoryl-β-D-arabinose (DPA) pathway, which is essential for the biosynthesis of arabinogalactan (B145846) and lipoarabinomannan, two major components of the mycobacterial cell wall. nih.govresearchgate.netresearchgate.net Inhibition of DprE1 disrupts the formation of the cell wall, leading to bacterial death. nih.govresearchgate.net

Radiolabelling experiments have confirmed that 2,6-disubstituted 7-(naphthalen-2-ylmethyl)-7H-purines inhibit DprE1 in M. tuberculosis H37Rv. nih.govresearchgate.net The specificity of these compounds for mycobacteria is highlighted by their lack of activity against a range of other Gram-positive and Gram-negative bacteria. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Analysis for Biological Activity

Extensive structure-activity relationship (SAR) studies have been conducted to optimize the antimycobacterial potency of 7-methyl-7H-purine derivatives. nih.gov These studies have revealed key structural features that govern their inhibitory activity against DprE1.

A crucial finding is the importance of the substitution at the 7-position of the purine ring. The presence of a naphthalen-2-ylmethyl group at this position has been shown to be critical for potent antimycobacterial activity. nih.gov In contrast, the corresponding 9-isomer was found to be inactive. cuni.cz

Modifications at positions 2 and 6 of the purine core have also been systematically explored to enhance efficacy. nih.gov Key findings from these SAR analyses are summarized in the table below:

| Position of Substitution | Favorable Substituents for Activity | Impact on Activity |

| Position 2 | Secondary cyclic amines (e.g., morpholino) | Advantageous for anti-TB activity. cuni.cz |

| Primary or acyclic secondary amines | Reduced activity. cuni.cz | |

| Position 6 | Amino, ethylamino, or ethoxy groups | Favorable, with some derivatives outperforming the parent oxo compounds. cuni.cz |

| Alkoxy or alkylamino groups | Conserved or mildly increased potency. cuni.cz | |

| Position 7 | Naphthalen-2-ylmethyl moiety | Crucial for high anti-TB activity. |

These SAR studies have led to the development of optimized analogues with strong in vitro antimycobacterial activity, with minimum inhibitory concentrations (MIC) as low as 1 µM against both drug-susceptible and multidrug-resistant strains of M. tuberculosis. nih.govresearchgate.netcuni.cz

Elucidation of Molecular Basis of Inhibitory Activities and Resistance Mechanisms via Mutant Analysis

The molecular basis of DprE1 inhibition and the mechanisms of resistance have been elucidated through the analysis of M. tuberculosis mutants resistant to 7-methyl-7H-purine derivatives. nih.govresearchgate.netcuni.cz Whole-genome sequencing of mutants resistant to a lead 2-morpholino-7-(naphthalen-2-ylmethyl)-1,7-dihydro-6H-purin-6-one compound revealed non-synonymous mutations in the dprE1 gene. cuni.cz

Specifically, mutations leading to amino acid substitutions such as L368P and E221Q in the DprE1 enzyme have been identified. cuni.cz These mutations are located in the active site of the enzyme and have been previously reported to confer resistance to other non-covalent DprE1 inhibitors. cuni.cz This provides strong evidence that these 7-methyl-7H-purine derivatives act as non-covalent inhibitors of DprE1.

Further studies have shown that strains of M. tuberculosis resistant to the covalent DprE1 inhibitor BTZ-043, which carry a mutation at the Cys387 residue, remain susceptible to these non-covalent 7-methyl-7H-purine inhibitors. cuni.cz This highlights a key difference in the binding mechanism and suggests that these compounds could be effective against certain drug-resistant strains.

Q & A

Basic Research Questions

Q. What is the molecular structure and key physicochemical properties of 7-methyl-7H-purine?

- Methodological Answer :

- Structure : 7-Methyl-7H-purine (CAS 935-69-3) is a purine derivative with a methyl group at the N7 position. Its molecular formula is C₆H₇N₅ , with a molecular weight of 149.15 g/mol .

- Physicochemical Properties :

- Solubility : Limited data, but structurally analogous compounds (e.g., 7-phenyl-7H-purine) show slight solubility in chloroform and methanol .

- Stability : Stability data for N7-substituted purines are often compound-specific; controlled storage (e.g., refrigeration) is recommended .

- Key Tools : Use NIST Standard Reference Data for validated spectral and thermodynamic properties .

Q. How can 7-methyl-7H-purine be synthesized in a laboratory setting?

- Methodological Answer :

- Alkylation Strategy : N7-substituted purines are synthesized via alkylation of purine bases. For example, 2,6-dichloro-7-isopropyl-7H-purine was prepared by reacting 2,6-dichloro-9H-purine with 2-iodopropane in DMSO/K₂CO₃ at 288–291 K . Adapt this method using methyl iodide for N7-methylation.

- Purification : Column chromatography (e.g., silica gel with petroleum ether/ethyl acetate) is critical to isolate the N7 isomer from the N9 byproduct .

- Yield Optimization : Monitor reaction temperature and stoichiometry to minimize side reactions .

Q. What analytical techniques are essential for characterizing 7-methyl-7H-purine?

- Methodological Answer :

- Spectroscopy :

- NMR : ¹H/¹³C NMR to confirm methyl group position and aromatic proton shifts .

- MS : High-resolution mass spectrometry (HRMS) for molecular ion validation .